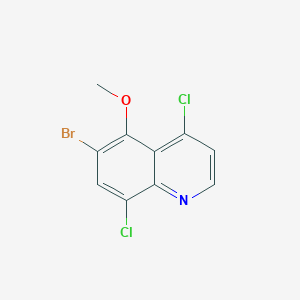

6-Bromo-4,8-dichloro-5-methoxyquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6BrCl2NO |

|---|---|

Molecular Weight |

306.97 g/mol |

IUPAC Name |

6-bromo-4,8-dichloro-5-methoxyquinoline |

InChI |

InChI=1S/C10H6BrCl2NO/c1-15-10-5(11)4-7(13)9-8(10)6(12)2-3-14-9/h2-4H,1H3 |

InChI Key |

NRVIAVCXHKFGBG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C2=NC=CC(=C12)Cl)Cl)Br |

Origin of Product |

United States |

Advanced Analytical Characterization Techniques in Quinoline Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 6-Bromo-4,8-dichloro-5-methoxyquinoline, providing detailed information about its atomic connectivity and chemical environment.

Infrared (IR) and Raman Spectroscopy

Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, offering complementary information about the functional groups present.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to exhibit characteristic absorption bands confirming its key structural components.

C-O Stretching: A strong absorption band for the aryl-alkyl ether linkage of the methoxy (B1213986) group would be anticipated around 1250-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric).

Aromatic C=C and C=N Stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region would correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline (B57606) core.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-H stretching of the methyl group would be just below 3000 cm⁻¹.

C-Cl and C-Br Stretching: Vibrations for carbon-halogen bonds appear in the fingerprint region. C-Cl stretching bands are typically found in the 850-550 cm⁻¹ range, while the C-Br stretch would be at a lower frequency, usually between 680-500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net For this compound, the symmetric breathing vibrations of the quinoline ring system would likely produce strong Raman signals. researchgate.net It would be especially useful for observing the C-Cl and C-Br bonds, which can sometimes give weak signals in IR spectroscopy. nih.gov The high degree of conjugation in the quinoline system can lead to resonance enhancement effects, making Raman a highly sensitive technique for this class of molecules. researchgate.net

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

These techniques provide information about the electronic transitions within a molecule and are particularly useful for highly conjugated systems like quinolines.

UV-Vis Spectroscopy: The extended π-system of the quinoline ring in this compound would result in strong absorption in the ultraviolet region. A typical UV-Vis spectrum would show multiple absorption bands corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the substitution pattern on the ring. The presence of the methoxy group (an auxochrome) and the halogens would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline.

Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent. researchgate.net Upon excitation at a wavelength corresponding to one of its absorption maxima, this compound may exhibit fluorescence. The emission spectrum would be red-shifted relative to the absorption spectrum (Stokes shift). However, the presence of heavy atoms like bromine and chlorine can sometimes quench fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state. Therefore, the compound might exhibit weak fluorescence or none at all.

Chromatographic and Electrophoretic Separation Techniques

Chromatographic methods are essential for the purification of the synthesized compound and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for the purification and analysis of moderately polar organic compounds like this compound.

Mode: Reversed-phase HPLC (RP-HPLC) would be the most suitable mode. In this setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase.

Mobile Phase: A gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would likely be employed. The high molecular weight and presence of multiple halogens make the compound relatively nonpolar, so a higher percentage of the organic solvent would be needed for elution.

Detection: A UV detector would be ideal, set to a wavelength where the compound shows strong absorbance, as determined by its UV-Vis spectrum.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Given its molecular weight (306.97 g/mol ) and aromatic nature, this compound should have sufficient volatility and stability for GC analysis, particularly for purity assessment. bldpharm.com

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5 or DB-17) would be appropriate.

Detector: A Flame Ionization Detector (FID) would provide general sensitivity, while a Mass Spectrometer (MS) detector would offer definitive identification by providing the mass-to-charge ratio of the compound and its fragments.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a sophisticated form of thin-layer chromatography that offers better resolution and sensitivity. It is an excellent tool for rapid purity checks and for optimizing the solvent system for column chromatography or HPLC. For this compound, a normal-phase HPTLC system using a silica (B1680970) gel plate would be effective. The mobile phase would consist of a mixture of nonpolar (e.g., hexane (B92381) or heptane) and moderately polar (e.g., ethyl acetate (B1210297) or dichloromethane) solvents. The ratio would be adjusted to achieve a retention factor (Rf) typically between 0.2 and 0.4 for optimal separation. Visualization could be achieved under a UV lamp at 254 nm, where the aromatic ring would quench the plate's fluorescence, revealing a dark spot.

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that differentiates charged species based on their size and charge by their migration rates in an electric field. youtube.com The core of the system is a fused-silica capillary, which, when filled with a background electrolyte (BGE) buffer, allows for the separation of analytes. mdpi.comyoutube.com The movement of the bulk solution, known as the electroosmotic flow (EOF), is a key characteristic of this method. youtube.com

In the context of quinoline research, CE has proven effective for the separation of various derivatives. nih.gov Studies on methylquinolines have utilized CE to determine dissociation constants and ionic mobilities, optimizing separation by adjusting the pH and concentration of additives like polyethylene (B3416737) glycol (PEG). nih.gov For instance, optimal conditions for separating methylquinolines were achieved with an acetate-Tris buffer at pH 5.5 containing 10% PEG 2000. nih.gov

While specific studies on this compound using CE are not prevalent in public literature, the methodology is well-suited for such halogenated compounds. Research on halophenols has employed CE to investigate interactions, noting that increased halogen size correlates with increased affinity for certain electrolyte cations. nih.gov Furthermore, CE coupled with chiral selectors, such as cyclodextrins, has demonstrated excellent success in the enantioseparation of bromo-substituted isoquinoline (B145761) alkaloids, a class of compounds structurally related to quinolines. mdpi.com This highlights the potential of CE for the chiral analysis of complex quinoline derivatives.

Table 1: Illustrative Capillary Electrophoresis Parameters for Quinoline Derivative Analysis

| Parameter | Value / Condition | Source |

|---|---|---|

| Instrument | Capel-205 or similar | youtube.com |

| Capillary | Fused Silica | mdpi.comyoutube.com |

| Background Electrolyte (BGE) | 0.0176 M Acetate-Tris Buffer | nih.gov |

| pH | 5.5 | nih.gov |

| Additive | 10% Polyethylene Glycol (PEG) 2000 | nih.gov |

| Detection | UV Detector | mdpi.com |

| Voltage | ~1,000 Volts | youtube.com |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable analytical tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns upon ionization. nih.gov For complex mixtures, it is commonly hyphenated with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) to separate components prior to detection. nih.govrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, compounds are separated based on their volatility and interaction with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer to be ionized and fragmented, generating a unique mass spectrum that serves as a molecular fingerprint.

GC-MS is widely used for the analysis of quinolines, which are sufficiently volatile for this technique. researchgate.net It has been successfully applied to identify quinoline alkaloids in natural products like honey and to quantify quinoline in consumer goods such as textiles. nih.gov A typical analysis might employ a DB-5MS capillary column with helium as the carrier gas. The mass spectrum of the basic quinoline structure shows characteristic ion peaks at m/z 129, 102, 123, and 51.

For a polysubstituted compound like this compound, the mass spectrum would be significantly more complex. The presence of bromine (isotopes 79Br and 81Br in an approximate 1:1 ratio) and chlorine (isotopes 35Cl and 37Cl in an approximate 3:1 ratio) would result in a highly characteristic isotopic pattern for the molecular ion and any fragments containing these halogens. docbrown.info Fragmentation would likely involve the loss of the methoxy group (-OCH₃), halogen atoms (Br, Cl), and cleavage of the quinoline ring structure.

Table 2: Typical GC-MS Parameters for Quinoline Analysis

| Parameter | Value / Condition | Source |

|---|---|---|

| GC Column | DB-5MS (30 m x 0.25 mm x 0.5 µm) | |

| Carrier Gas | Helium (1.0 mL/min) | |

| Inlet Temperature | 250°C | |

| Injection Mode | Splitless |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

Table 3: Predicted Major Mass Fragments for this compound

| Fragment | Description | Predicted m/z (for most abundant isotopes 79Br, 35Cl) |

|---|---|---|

| [M]⁺ | Molecular Ion | 305 |

| [M-CH₃]⁺ | Loss of a methyl radical | 290 |

| [M-OCH₃]⁺ | Loss of a methoxy radical | 274 |

| [M-Cl]⁺ | Loss of a chlorine radical | 270 |

| [M-Br]⁺ | Loss of a bromine radical | 226 |

| [M-Cl-CO]⁺ | Loss of chlorine followed by carbon monoxide | 242 |

Note: The m/z values represent the nominal mass for the most abundant isotopes. The actual spectrum would show a complex cluster of peaks for each fragment due to the presence of multiple bromine and chlorine isotopes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the method of choice for compounds that are non-volatile, thermally unstable, or possess high molecular weights. rsc.org It separates compounds in a liquid mobile phase before they are introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI). nih.gov

This technique is extensively used in quinoline research. Reversed-phase ion-pair chromatography coupled with tandem mass spectrometry (MS/MS) has been used to analyze heterocyclic aromatic amines, including quinoline compounds. nih.gov The use of tandem mass spectrometry is particularly powerful, as it allows for the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a product ion spectrum, which is invaluable for structural confirmation. nih.govumb.edu Studies on halogenated disinfection byproducts, such as chloro- and bromo-quinones in water, have successfully utilized LC-MS/MS for detection and quantification at very low levels. umb.edu This demonstrates the suitability of LC-MS for analyzing complex halogenated aromatic structures like this compound.

Table 4: Representative LC-MS/MS Parameters for Halogenated Aromatic Analysis

| Parameter | Value / Condition | Source |

|---|---|---|

| LC Column | C18 stationary phase (e.g., TSKgel ODS-80TS) | nih.gov |

| Mobile Phase | Acetonitrile/Water with formate (B1220265) buffer | nih.gov |

| Ionization Source | Electrospray Ionization (ESI), negative or positive mode | nih.govumb.edu |

| MS Analyzer | Tandem Mass Spectrometer (e.g., QTOF, Triple Quadrupole) | nih.govresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification | umb.edu |

Other Advanced Analytical Methodologies

Beyond the principal chromatographic and electrophoretic methods, several other advanced techniques contribute to the comprehensive analysis of quinoline derivatives.

Differential Mobility Spectrometry (DMS): This technique, often coupled with mass spectrometry, separates ions in the gas phase based on the difference in their mobility between high and low electric fields. researchgate.net DMS has been applied to investigate the behavior of substituted quinoline isomers, providing an orthogonal separation dimension based on ion structure and its interaction with solvent vapors. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR remains the most powerful tool for unambiguous structure elucidation of organic molecules. For quinoline derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise determination of substituent positions on the quinoline ring. nih.gov Advanced 2D NMR techniques like ROESY have been used to investigate the enantioselective complex formation of bromo-substituted alkaloids with chiral selectors. mdpi.com

Advanced Synthesis and Extraction Methods: The preparation of quinoline compounds for analysis often benefits from modern techniques. Microwave-assisted synthesis is frequently employed to accelerate reaction times and improve yields of quinoline derivatives. numberanalytics.commdpi.com Similarly, ultrasound-assisted reactions and extractions offer an efficient and green approach to preparing and isolating these compounds for subsequent analysis. nih.govrsc.org

These advanced methodologies, from high-resolution separation and mass analysis to definitive structural elucidation, form the foundation of modern research into complex molecules like this compound. youtube.comyoutube.comnih.govmdpi.com

Computational and Theoretical Investigations of 6 Bromo 4,8 Dichloro 5 Methoxyquinoline Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern drug discovery, offering deep insights into the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a standard tool in the study of quinoline (B57606) derivatives due to its balance of accuracy and computational cost. DFT calculations can optimize the three-dimensional geometry of a molecule, predict its vibrational frequencies (correlating with experimental IR spectra), and calculate a wide range of electronic properties. nih.govmdpi.com

For a molecule like 6-Bromo-4,8-dichloro-5-methoxyquinoline, DFT would be applied to:

Determine the most stable 3D conformation.

Calculate thermodynamic properties such as total energy (E), enthalpy (H), and Gibbs free energy (G), which indicate the molecule's stability. nih.gov

Analyze how the electron-withdrawing effects of the bromine and chlorine atoms, combined with the electron-donating effect of the methoxy (B1213986) group, influence the geometry and electron distribution across the quinoline core. mdpi.com

In a study on 6-bromo-quinazoline derivatives, which are structurally analogous to the quinoline , DFT calculations at the B3LYP/6–31 + G(d, p) level were used to compare the thermodynamic stability of different derivatives, demonstrating that small changes in substitution can significantly impact molecular stability. nih.gov

The electronic structure of a molecule governs its reactivity, stability, and intermolecular interactions. DFT calculations provide key descriptors for this analysis.

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons.

Energy Gap (ΔE) : The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is a crucial indicator of kinetic stability and chemical reactivity. emerginginvestigators.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. emerginginvestigators.org

Global Reactivity Descriptors : From the FMO energies, other properties can be calculated:

Electronegativity (χ) : Measures the power of an atom or group to attract electrons.

Chemical Potential (μ) : Related to the "escaping tendency" of electrons from an equilibrium system.

Chemical Hardness (η) : Measures resistance to change in electron distribution. Compounds with a larger energy gap are chemically harder. emerginginvestigators.org

For illustrative purposes, the calculated electronic properties for a structurally related compound, 6-bromo-2-(ethylthio)-3-phenylquinazolin-4(3H)-one (referred to as 8a in its source study), are presented below. Similar calculations for this compound would reveal the specific influence of its unique substitution pattern.

Table 1: Example of Calculated Electronic Properties for a Related 6-Bromo-Substituted Heterocycle (Compound 8a) Data sourced from a DFT analysis of a 6-bromo-quinazoline derivative. nih.gov

Parameter Value Unit E_HOMO -6.31 eV E_LUMO -1.74 eV Energy Gap (ΔE) 4.57 eV Dipole Moment 2.09 Debye Hardness (η) 2.28 eV Electronegativity (χ) 4.02 eV

Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a delocalized π-electron system. Quinoline is an aromatic compound, satisfying Hückel's rule with 10 π-electrons. nih.gov Theoretical methods can quantify the degree of aromaticity, which can influence a molecule's reactivity and its ability to participate in π-stacking interactions with biological receptors.

Aromaticity can be assessed computationally using methods such as:

Nucleus-Independent Chemical Shift (NICS) : This method calculates the magnetic shielding at the center of a ring. Large negative NICS values are indicative of significant aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA) : This index is based on the deviation of bond lengths from an optimal value for a fully aromatic system. Values close to 1 indicate high aromaticity.

Bird Aromaticity Index (IA) : This index also uses bond length variation to quantify aromaticity.

Studies on benzofuroxans, which, like quinolines, feature a fused ring system, have shown that strong electron-withdrawing groups can reduce the aromatic character of the ring system, influencing its reactivity. nih.gov A theoretical assessment of this compound would likely show a highly aromatic system, though the precise degree of aromaticity in each of the two rings (the benzene (B151609) and pyridine (B92270) portions) would be subtly modulated by the substituents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can predict the potency of new, unsynthesized compounds.

For a series of derivatives based on the this compound scaffold, a QSAR study would involve:

Data Set Assembly : A group of related quinoline compounds with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition) would be collected.

Descriptor Calculation : For each molecule, a large number of molecular descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking a subset of the most relevant descriptors to the biological activity.

Validation : The model's robustness and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation techniques.

QSAR studies on quinoline derivatives have successfully identified descriptors related to partial charges, surface area, and electronegativity as being influential for biological activity. Such a model could be used to predict the bioactivity of this compound and guide the design of new analogues with potentially improved potency.

Molecular Modeling and Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a drug candidate) when bound to a second molecule (a receptor, such as a protein or enzyme). It is instrumental in structure-based drug design.

A docking study for this compound would involve:

Preparation : Obtaining or modeling the 3D structures of both the ligand (the quinoline derivative) and the target protein.

Docking Simulation : Using a docking program (e.g., AutoDock Vina) to place the ligand into the binding site of the receptor in numerous possible conformations and orientations. nih.gov

Scoring and Analysis : Each pose is assigned a score, typically a binding energy value (in kcal/mol), which estimates the binding affinity. Lower (more negative) values indicate stronger binding. The resulting ligand-receptor complexes are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

The presence of two chlorine atoms and one bromine atom makes this compound a prime candidate for forming halogen bonds—a highly directional, non-covalent interaction that is increasingly recognized as important for drug-receptor affinity.

Docking studies on a related 6-bromo-quinazoline derivative against the Epidermal Growth Factor Receptor (EGFR) kinase domain showed a binding energy of -6.7 kcal/mol, with interactions involving key amino acid residues in the active site. nih.gov A similar study on the target quinoline would elucidate its potential mechanism of action and binding mode within a chosen biological target.

Table 2: Example of Molecular Docking Results for a Related 6-Bromo Compound against EGFR Data sourced from a docking study of a 6-bromo-quinazoline derivative (Compound 8a). nih.gov

Compound Target Protein Binding Energy (kcal/mol) Key Interacting Residues (Example) Compound 8a (Analogue) EGFR -6.7 Met793, Lys745, Leu844, Cys797 Erlotinib (Reference Drug) EGFR -8.9 Met793, Gln791, Thr790, Thr854

In Silico Approaches for Predictive Profiling

Beyond predicting efficacy, computational methods are vital for early assessment of a drug candidate's pharmacokinetic profile, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity.

Predictive Toxicity Modeling : Various in silico models can predict potential toxicities such as mutagenicity, cardiotoxicity, and hepatotoxicity. Quantitative Structure-Toxicity Relationship (QSTR) models are developed similarly to QSAR models but use toxicity data. Online tools can screen for structural alerts, such as Pan-Assay Interference Compounds (PAINS), which are substructures known to cause false positives in assays. For halogenated compounds, specific toxicity concerns can be evaluated.

ADME Prediction : Computational tools like SwissADME or pkCSM can predict a wide range of pharmacokinetic properties based on molecular structure alone. These include:

Lipinski's Rule of Five : Assesses drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Solubility and Permeability : Predictions of aqueous solubility and permeability through biological barriers like the intestinal lining (Caco-2 permeability) and the blood-brain barrier (BBB).

Metabolism : Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes, which is a major cause of drug-drug interactions.

An in silico ADMET profile for this compound would provide a crucial early assessment of its potential to be developed into a safe and effective drug. Studies on other quinoline derivatives have successfully used these methods to filter and prioritize candidates for synthesis and further testing.

Concluding Remarks and Future Research Perspectives

Summary of Key Findings on 6-Bromo-4,8-dichloro-5-methoxyquinoline Research

Direct research focused exclusively on this compound is sparse in publicly accessible scientific literature. The compound is primarily cataloged as a chemical building block, suggesting its utility in the synthesis of more complex molecules. bldpharm.com However, by examining research on structurally related halogenated and methoxy-substituted quinolines, several key findings can be inferred and contextualized.

The quinoline (B57606) core is a "privileged structure" in drug discovery, known for its versatility in generating a wide array of derivatives with significant biological effects, including anticancer, antibacterial, and neuroprotective activities. researchgate.net The introduction of halogens (such as bromine and chlorine) and a methoxy (B1213986) group onto the quinoline scaffold, as seen in the target compound, is a well-established strategy to modulate its biological and chemical properties.

Modulation of Physicochemical Properties: Halogenation significantly influences a molecule's lipophilicity, metabolic stability, and binding interactions. nih.govmdpi.com The presence of three halogen atoms (one bromine and two chlorine) in this compound suggests a compound with increased lipophilicity, which could enhance its ability to cross biological membranes.

Bioactivity Potential: Halogenated quinolines have demonstrated potent activity against drug-resistant Gram-positive bacteria, such as Staphylococcus epidermidis, by eradicating both the bacteria and their biofilms. nih.gov Research on other dichloro-quinolinediones has shown that modifications to the quinoline ring system influence reactivity and enzymatic activity, for instance, with the NQO1 enzyme, which is relevant in cancer research. mdpi.com The specific substitution pattern of this compound may confer unique biological activities that have yet to be explored.

Synthetic Accessibility: The synthesis of related bromo- and chloro-substituted quinolines has been documented, typically involving multi-step processes starting from precursors like 4-bromoaniline (B143363) and employing cyclization and halogenation reactions. atlantis-press.comresearchgate.net For example, the synthesis of 6-bromo-4-chloroquinoline (B1276899) often involves the use of phosphorus oxychloride (POCl₃) as a chlorinating agent. atlantis-press.comchemicalbook.com This suggests that while complex, synthetic routes to this compound are feasible, allowing for its production for research purposes.

Identification of Remaining Research Gaps and Challenges

The primary research gap concerning this compound is the near-complete absence of dedicated studies on its synthesis, characterization, and potential applications. Its existence is noted in chemical supplier databases, but a comprehensive scientific evaluation is missing.

Key unanswered questions and challenges include:

Optimized Synthesis: While general methods for synthesizing substituted quinolines exist, a specific, high-yield, and scalable synthetic route for this compound has not been published. Developing such a method is the first critical step to enable further research.

Physicochemical Characterization: Detailed experimental data on the compound's properties—such as its crystal structure, solubility, melting point, and spectroscopic data (NMR, IR, MS)—are not readily available in the academic literature. bldpharm.com

Biological Activity Screening: The compound has not been systematically screened for biological activities. Its structural similarity to known antibacterial and anticancer agents makes it a candidate for such investigations, but no data exists. nih.govmdpi.com

Structure-Activity Relationship (SAR): Without data on the target compound, it is impossible to place it within the broader SAR studies of halogenated quinolines. Understanding how the specific combination of a bromo, two chloro, and a methoxy group at the 5-, 4-, 6-, and 8-positions influences bioactivity remains a significant knowledge gap.

Mechanism of Action: Should any biological activity be discovered, the underlying mechanism of action would need to be elucidated. Research on related compounds suggests potential interactions with targets like DNA gyrase or other enzymes, but this is purely speculative for the title compound. mdpi.comnih.gov

Proposed Directions for Future Academic Research on Halogenated Methoxyquinolines

Building on the identified gaps, future research on halogenated methoxyquinolines, including this compound, should be systematic and multidisciplinary.

Synthetic Chemistry Exploration:

Method Development: Future work should focus on developing and optimizing robust synthetic pathways to a variety of polysubstituted halogenated methoxyquinolines. This would involve exploring modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, to improve efficiency and regioselectivity.

Library Generation: A library of analogues should be synthesized, systematically varying the position and identity of the halogen and methoxy substituents. This would provide a solid foundation for comprehensive SAR studies.

Biological and Pharmacological Evaluation:

Broad-Spectrum Bioactivity Screening: The synthesized library of compounds should be subjected to broad screening to identify potential therapeutic applications. This should include assays for antimicrobial (antibacterial and antifungal) activity, particularly against multidrug-resistant strains, and anticancer activity against a panel of human cancer cell lines. researchgate.netnih.gov

Target Identification and Mechanistic Studies: For any "hit" compounds identified, subsequent research must focus on identifying the molecular target and elucidating the mechanism of action. Techniques such as thermal shift assays, genetic screening, and molecular docking could be employed. mdpi.com

Investigating Halogen Bonding: The role of halogen bonding in the interaction between these quinolines and their biological targets should be a key area of investigation. nih.govnamiki-s.co.jp Computational modeling combined with experimental biophysical techniques can provide insight into how halogen atoms contribute to binding affinity and specificity.

Materials Science and Chemical Biology:

Development of Chemical Probes: The unique substitution patterns of these compounds could be exploited to develop chemical probes for studying biological systems.

Advanced Materials: The photophysical properties of halogenated quinolines could be explored for applications in organic electronics or as fluorescent sensors, an area that remains largely untapped for this specific subclass of compounds.

By pursuing these research directions, the scientific community can move beyond the current status of compounds like this compound as mere entries in a chemical catalog and unlock their full potential as functional molecules.

Q & A

Basic Research Question

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for intermediates. achieved >95% purity for similar compounds using this method.

- Recrystallization : Polar solvents (ethanol/water mixtures) exploit solubility differences, as described for 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (mp 223–225°C) .

- HPLC : Reverse-phase C18 columns resolve closely related impurities, critical for pharmacological studies .

How can computational modeling predict reactivity trends in quinoline derivatives?

Advanced Research Question

- DFT calculations : Model electrophilic aromatic substitution (EAS) to identify reactive sites. For example, the methoxy group at position 5 increases electron density at positions 4 and 8, favoring chlorination .

- Molecular docking : Predict binding affinities of halogenated quinolines with biological targets (e.g., enzymes inhibited by 7-Bromo-2-chloro-3-phenylquinoline derivatives) .

What safety protocols are essential when handling brominated and chlorinated quinolines?

Basic Research Question

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., bromomethyl compounds).

- PPE : Nitrile gloves and goggles are mandatory; highlights hazards (H303+H313+H333 codes) for analogs like 8-(Bromomethyl)-6-fluoroquinoline.

- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

How do steric and electronic effects influence the stability of halogenated quinoline intermediates?

Advanced Research Question

- Steric hindrance : Bulky substituents (e.g., trifluoromethoxy at position 6) reduce stability during storage, requiring low-temperature storage (0–6°C), as noted for 4-Bromo-5-fluoro-2-methylbenzaldehyde .

- Electron-withdrawing groups : Chlorine at position 4 increases oxidative stability compared to unsubstituted quinolines .

What methodologies validate the absence of regioisomeric impurities in final products?

Advanced Research Question

- 2D NMR (HSQC, HMBC) : Confirm connectivity of substituents; used COSY to resolve overlapping signals in bis(4-methoxyphenyl)quinolines.

- LC-MS/MS : Detect trace regioisomers (<0.1%) using fragmentation patterns .

How can researchers reconcile contradictory data in open-access databases for quinoline derivatives?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.